(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate
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Overview
Description
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluorophenyl group, which imparts distinct characteristics such as increased stability and reactivity compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a precursor molecule through radical or nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the trifluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
Trifluoromethyl pyrimidine derivatives: These compounds also feature trifluoromethyl groups and are explored for their bioactivities.
Uniqueness
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is unique due to its specific amino acid framework combined with the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
646066-72-0 |
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Molecular Formula |
C9H10F3NO3 |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H8F3NO2.H2O/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15;/h1,3,8H,2,13H2,(H,14,15);1H2/t8-;/m0./s1 |
InChI Key |
LRARQLPZGXHRNV-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N.O |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N.O |
Origin of Product |
United States |
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